4-(4-Bromopyrazol-1-yl)-1-cyclopropylmethylpiperidine
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Overview
Description
4-(4-Bromopyrazol-1-yl)-1-cyclopropylmethylpiperidine is a synthetic organic compound characterized by the presence of a brominated pyrazole ring attached to a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromopyrazol-1-yl)-1-cyclopropylmethylpiperidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by bromination using N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Attachment to Piperidine: The brominated pyrazole is then reacted with 1-cyclopropylmethylpiperidine under basic conditions to form the final product. This step often involves the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the piperidine ring, which can be oxidized to form N-oxides or reduced to form secondary amines.
Cyclization Reactions: The presence of both the pyrazole and piperidine rings makes the compound a candidate for cyclization reactions, potentially forming fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or thiols (RSH) in polar aprotic solvents like DMF.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substituted Pyrazoles: Depending on the nucleophile used, various substituted pyrazoles can be formed.
N-Oxides: Oxidation of the piperidine ring can yield N-oxides.
Secondary Amines: Reduction of the piperidine ring can produce secondary amines.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Catalysis: Potential use as a ligand in catalytic reactions due to the presence of nitrogen atoms in the pyrazole and piperidine rings.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes, making it a candidate for drug development.
Receptor Binding: Studied for its ability to bind to specific receptors in the brain, which could have implications for neurological research.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.
Diagnostic Agents: Potential use in the development of diagnostic agents due to its ability to bind to specific biological targets.
Industry
Material Science: Used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromopyrazol-1-yl)-1-cyclopropylmethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chloropyrazol-1-yl)-1-cyclopropylmethylpiperidine: Similar structure but with a chlorine atom instead of bromine.
4-(4-Methylpyrazol-1-yl)-1-cyclopropylmethylpiperidine: Similar structure with a methyl group instead of bromine.
4-(4-Nitropyrazol-1-yl)-1-cyclopropylmethylpiperidine: Similar structure with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-(4-Bromopyrazol-1-yl)-1-cyclopropylmethylpiperidine imparts unique reactivity, particularly in substitution reactions. Bromine is a good leaving group, making the compound more reactive in nucleophilic substitution reactions compared to its chloro or methyl analogs. Additionally, the bromine atom can participate in halogen bonding, which can enhance binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-1-(cyclopropylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c13-11-7-14-16(9-11)12-3-5-15(6-4-12)8-10-1-2-10/h7,9-10,12H,1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEMGMMDCOIFDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)N3C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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